molecular formula C18H35NOS B14677342 3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine CAS No. 38920-89-7

3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine

Cat. No.: B14677342
CAS No.: 38920-89-7
M. Wt: 313.5 g/mol
InChI Key: RWTQFBWCUCVJQF-KSZLIROESA-N
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Description

3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method ensures high selectivity, purity, and yield of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Properties

CAS No.

38920-89-7

Molecular Formula

C18H35NOS

Molecular Weight

313.5 g/mol

IUPAC Name

3-[5-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxypentyl]-1,3-thiazolidine

InChI

InChI=1S/C18H35NOS/c1-15(2)17-8-7-16(3)13-18(17)20-11-6-4-5-9-19-10-12-21-14-19/h15-18H,4-14H2,1-3H3/t16-,17+,18-/m0/s1

InChI Key

RWTQFBWCUCVJQF-KSZLIROESA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OCCCCCN2CCSC2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCCCCCN2CCSC2)C(C)C

Origin of Product

United States

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